1-(6-Fluoroquinolin-8-yl)ethanone
Overview
Description
1-(6-Fluoroquinolin-8-yl)ethanone is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly in the field of antibacterial agents. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroquinolin-8-yl)ethanone typically involves the cyclization of appropriate precursors followed by fluorination. . The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the cyclization and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoroquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinolines .
Scientific Research Applications
1-(6-Fluoroquinolin-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinolin-8-yl)ethanone involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the quinoline ring structure but lacks the ethanone group.
8-Fluoroquinoline: Similar structure with fluorine at a different position.
5,8-Difluoroquinoline: Contains two fluorine atoms at positions 5 and 8.
Uniqueness
1-(6-Fluoroquinolin-8-yl)ethanone is unique due to the presence of both the fluorine atom and the ethanone group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-fluoroquinolin-8-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)10-6-9(12)5-8-3-2-4-13-11(8)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUARUWIBWQTXMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737310 | |
Record name | 1-(6-Fluoroquinolin-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346817-49-9 | |
Record name | 1-(6-Fluoroquinolin-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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